Ammonium sebacate
Overview
Description
Mechanism of Action
. .
Mode of Action
The interaction of ammonium sebacate with aluminium during anodization results in the formation of porous anodic films . This process emphasizes the close relationship between pore generation and oxygen evolution . The
PO43−PO_4^{3-}PO43−
ions incorporated in the anodic films behave as the primary source of avalanche electrons . It is the avalanche electronic current through the barrier film that causes oxygen evolution during anodization . ) to nitrite (. . .Result of Action
The action of this compound results in the formation of porous anodic films on aluminium surfaces . When growth of anodic oxide and oxygen evolution occur simultaneously at the aluminium anode, cavities or pores are formed in the resulting films . This process is crucial for the synthesis of various functional nanostructures .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other electrolytes and the type of solution in which the compound is dissolved . For instance, the compound’s action has been studied in ethylene glycol and several
H3PO4H_3PO_4H3PO4
-containing electrolytes . The compound’s action, efficacy, and stability can vary depending on these environmental conditions .Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium sebacate can be synthesized through the esterification reaction of this compound and ethylene glycol . The reaction conditions involve controlling the temperature and heat preservation time to enhance the solubility of this compound in ethylene glycol . This method ensures high conductivity and stability of the resulting product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting decanedioic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the pure compound . The process is straightforward, cost-effective, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ammonium sebacate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sebacic acid and other by-products.
Reduction: Under specific conditions, it can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions, particularly with halogens and other reactive groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Major Products Formed:
Oxidation: Sebacic acid and water.
Reduction: Amine derivatives and water.
Substitution: Halogenated sebacate compounds.
Scientific Research Applications
Ammonium sebacate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways involving dicarboxylic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-voltage electrolytes for aluminum electrolytic capacitors
Comparison with Similar Compounds
- Ammonium azelate
- Ammonium dodecanoate
- Ammonium pentaborate
Comparison: Ammonium sebacate is unique due to its high solubility in ethylene glycol and its ability to form stable high-voltage electrolytes . Compared to ammonium azelate and ammonium dodecanoate, this compound offers better high-temperature resistance and high-voltage stability . This makes it particularly suitable for applications in electronic capacitors and other high-performance materials .
Properties
IUPAC Name |
diazanium;decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4.2H3N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);2*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATJMZAWJRWBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648441 | |
Record name | Bisammonium decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19402-63-2 | |
Record name | Bisammonium decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of ammonium sebacate in the provided research papers?
A1: this compound is primarily used as a solute in electrolytes for aluminum electrolytic capacitors. [, , , , , , , , , ]
Q2: How does the concentration of this compound affect the performance of aluminum electrolytic capacitors?
A2: Research indicates that as the concentration of this compound increases in the electrolyte, the sparking voltage of the capacitor tends to decrease while the conductivity increases. []
Q3: Are there any advantages to using this compound over other similar compounds in electrolytes for aluminum electrolytic capacitors?
A3: Yes, studies show that branched long-chain dibasic acid ammonium, derived from this compound, exhibits higher solubility in ethylene glycol compared to this compound alone. This results in an improved sparking voltage, potentially enhancing the capacitor's performance. []
Q4: What is the impact of adding this compound to electrolytes containing other carboxylic acid ammonium salts?
A4: Combining this compound with other branched-chain carboxylic acid ammonium salts in electrolytes has been shown to improve the performance of aluminum electrolytic capacitors. These capacitors exhibit low leakage current, high ripple current, high-frequency resistance, and improved temperature stability, making them suitable for applications like energy-saving lamps. []
Q5: Does the presence of this compound in electrolytes influence the lifespan of aluminum electrolytic capacitors?
A5: Research suggests that capacitors using electrolytes containing this compound demonstrate good long-term stability. For instance, capacitors with electrolytes incorporating this compound and specific additives passed a 3,000-hour high voltage test at 105°C. []
Q6: How does the thermal stability of this compound compare to other dicarboxylic acids like sebacic acid?
A6: Studies reveal that the decomposition temperature of side-chain polycarbon dibasic acid (SCPDA), synthesized from this compound, exceeds 200°C. This indicates better thermal stability compared to sebacic acid. Consequently, electrolytes formulated with SCPDA derivatives demonstrate superior performance in aluminum electrolytic capacitors, particularly in high-temperature applications. []
Q7: Can this compound be used in combination with polymers in electrolytes for aluminum electrolytic capacitors?
A7: Yes, research indicates that adding the high molecular polymer polyvinyl alcohol (PVA) to electrolytes containing this compound can increase the sparking voltage and reduce sparking time, improving the overall performance of aluminum electrolytic capacitors. []
Q8: Are there any studies on the long-term performance of aluminum electrolytic capacitors using this compound-based electrolytes under high-temperature conditions?
A8: Research shows that capacitors utilizing electrolytes containing this compound, along with specific additives and solvents, can function for extended periods under high temperatures. For example, some formulations allowed capacitors to withstand 8,000 hours of operation under a ripple current at an unspecified elevated temperature. []
Q9: Beyond aluminum electrolytic capacitors, has this compound been explored for any other applications in material science?
A9: Yes, this compound served as a starting material for synthesizing linear ester amide copolymers. These copolymers, with varying compositions, exhibited diverse properties, including fiber-forming abilities and melting points ranging from 149 to 198°C. This research highlights the potential of this compound as a building block for novel polymeric materials. []
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